molecular formula C12H15NO B15209899 N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine CAS No. 61070-37-9

N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine

Cat. No.: B15209899
CAS No.: 61070-37-9
M. Wt: 189.25 g/mol
InChI Key: WRSLZJGMCXIYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine is an organic compound that features a cyclopropylmethyl group attached to a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohol derivatives.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the benzofuran ring with cyclopropylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

61070-37-9

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine

InChI

InChI=1S/C12H15NO/c1-2-9(1)8-13-11-4-3-10-5-6-14-12(10)7-11/h3-4,7,9,13H,1-2,5-6,8H2

InChI Key

WRSLZJGMCXIYOU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC3=C(CCO3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.